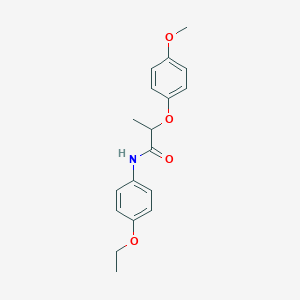
3-(1-azepanylsulfonyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanylsulfonyl)-N-methylbenzamide, commonly known as AZA, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. AZA belongs to the class of sulfonamide-containing compounds and has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Wirkmechanismus
The mechanism of action of AZA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. AZA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH balance in the body. Additionally, AZA has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
AZA has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that AZA can induce apoptosis, or programmed cell death, in cancer cells. Additionally, AZA has been shown to inhibit the growth of bacteria, making it a potential antibacterial agent. AZA has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AZA in lab experiments is its diverse biological activities. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery. However, one of the limitations of using AZA in lab experiments is its potential toxicity. Studies have shown that AZA can be toxic to certain cells at high concentrations, making it important to use caution when working with this compound.
Zukünftige Richtungen
There are several potential future directions for the study of AZA. One of the most promising directions is the development of AZA-based drugs for the treatment of various diseases. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of AZA and its potential toxicity, which could lead to the development of safer and more effective drugs in the future.
Conclusion:
In conclusion, 3-(1-azepanylsulfonyl)-N-methylbenzamide, or AZA, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. AZA has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and biochemical research. While further studies are needed to fully understand the mechanism of action of AZA and its potential toxicity, it is clear that this compound has significant potential for the development of new drugs and therapies in the future.
Synthesemethoden
AZA can be synthesized through a multistep process involving the reaction of N-methylbenzamide with 1-azepanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure AZA.
Wissenschaftliche Forschungsanwendungen
AZA has been widely studied for its potential use in various fields of scientific research. One of the most significant applications of AZA is in the field of medicinal chemistry, where it has been studied for its potential use as a therapeutic agent for various diseases. AZA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15-14(17)12-7-6-8-13(11-12)20(18,19)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFXRMIHERJARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)

![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)
![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)

![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)
![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)
![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)
![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4899774.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899776.png)